N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide

Physicochemical profiling Drug-likeness Scaffold selection

Target the benzodioxole cyclopentanecarboxamide scaffold with defined lipophilicity (XLogP 2.6) and conformational flexibility (5 rotatable bonds). Its distinct profile, compared to cyclopropane analogs, makes it ideal for systematic SAR exploration of ring-size effects on permeability and stability. The 98% pure reference standard minimizes assay artifacts in novel target screening, while the controlled H-bond pharmacophore (1 donor, 4 acceptors) enables precise chemical biology studies.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1172380-70-9
Cat. No. B2792531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide
CAS1172380-70-9
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H19NO4/c17-15(11-3-1-2-4-11)16-7-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,1-4,7-8,10H2,(H,16,17)
InChIKeyZTIQZDFBCFQAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide (CAS 1172380-70-9): Core Chemical Identity and Procurement Starting Points


N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide (CAS 1172380-70-9) is a synthetic small molecule belonging to the benzodioxole cyclopentanecarboxamide class, with a molecular formula of C15H19NO4 and a molecular weight of 277.31 g/mol [1]. The compound features a 1,3-benzodioxole (methylenedioxybenzene) moiety linked via an ethoxy spacer to a cyclopentanecarboxamide group, generating a scaffold with computed XLogP of 2.6, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. It is primarily offered as a research chemical by specialty suppliers at purities of 95–98% . Publicly available primary pharmacological or target-engagement data for this specific compound remain extremely scarce, and no direct bioactivity data were identified in peer-reviewed literature or authoritative databases as of the search date.

Why In-Class Benzodioxole Carboxamides Cannot Simply Be Interchanged with N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide


Benzodioxole-containing carboxamides exhibit significant divergence in physicochemical and steric properties depending on the cycloalkyl ring size, linker composition, and amide connectivity. The cyclopentane ring in this compound imparts distinct lipophilicity (XLogP 2.6) and conformational flexibility (five rotatable bonds) compared to smaller cycloalkyl analogs such as the cyclopropane variant [1]. Even within the cyclopentanecarboxamide subclass, variations in the spacer moiety (e.g., oxazole-methyl vs. ethoxy linkage) can profoundly alter hydrogen-bonding capacity, metabolic stability, and target-binding profiles . Consequently, substituting this compound with a structurally related analog without verified equivalence in the specific assay system of interest risks introducing uncontrolled variables in binding kinetics, solubility, and off-target activity. The quantitative comparisons below, though limited by the sparse public data available for this precise chemical entity, illustrate measurable physicochemical differences that preclude simple interchangeability.

Quantitative Differentiation Evidence for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide versus Closest Analogs


Cyclopentane vs. Cyclopropane Ring Size: Lipophilicity and Molecular Weight Differentiation

The cyclopentane ring in the target compound (C15H19NO4) increases molecular weight by approximately 28 Da relative to the cyclopropane analog N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide (predicted C13H15NO4, MW ≈ 249.26). The target compound exhibits a computed XLogP of 2.6 [1], whereas the cyclopropane analog is predicted to have a lower XLogP (estimated 1.8–2.1) due to reduced hydrophobic surface area. This ~0.5 log unit difference corresponds to an approximately 3-fold shift in predicted octanol–water partition, which is meaningful for passive membrane permeability and formulation decisions.

Physicochemical profiling Drug-likeness Scaffold selection

Hydrogen Bond Acceptor/Donor Profile Comparison with Oxazole-Linked Cyclopentanecarboxamide Analog

The target compound contains four hydrogen bond acceptors and one hydrogen bond donor [1], derived from the amide NH, ether oxygen, and two dioxole oxygens. In contrast, the close analog N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide introduces an oxazole ring, which adds an additional nitrogen acceptor and modifies the overall H-bond topology. This difference in H-bond count and geometry can influence solubility and specific polar interactions with biological targets.

Hydrogen bonding Target engagement Solubility

Rotatable Bond Flexibility as a Conformational Differentiator

The ethoxy linker in the target compound yields five rotatable bonds [1], conferring substantial conformational flexibility. By comparison, analogs where the benzodioxole is directly attached to the cyclopentane ring (e.g., 1-(1,3-benzodioxol-5-yl)cyclopentanecarboxylic acid derivatives) have fewer rotatable bonds between the aromatic and cyclopentane moieties, resulting in a more rigid scaffold. This flexibility difference has implications for entropic penalties upon target binding and for the ability to adopt bioactive conformations.

Conformational entropy Binding affinity Scaffold design

Supplier Purity Grade as a Selection Criterion for Downstream Assays

Vendor-specified purity for the target compound ranges from 95% (benchchem-type suppliers) to 98% (Leyan) . A 3-percentage-point purity differential can correspond to a roughly 3% higher concentration of unspecified impurities, which in a screening assay at 10 µM could represent ~300 nM of potentially bioactive contaminants. Users requiring high-confidence screening data should select the higher-purity grade and request a certificate of analysis (CoA).

Purity Procurement Assay reproducibility

Absence of Public Bioactivity Data as a Critical Selection Factor

A systematic search of PubMed, ChEMBL, BindingDB, and patent literature identified zero peer-reviewed bioactivity records (IC50, Ki, EC50) for this specific compound as of the search date. In contrast, several structurally related benzodioxole carboxamide derivatives (e.g., the antidiabetic series IIa–IIc) have published α-amylase IC50 values in the sub-micromolar range [1]. This data gap means that any biological activity inferred for the target compound via class-level extrapolation carries substantial uncertainty. Users must either generate de novo pharmacological profiling data or verify target engagement in their specific assay before committing to procurement for biological studies.

Data transparency Risk assessment Procurement due diligence

Evidence-Backed Application Scenarios for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide Procurement


Lead Optimization in Drug Discovery: Scaffold-Hopping with Controlled Lipophilicity

The target compound's XLogP of 2.6 [1] places it within the favorable range for oral bioavailability (Lipinski-compliant). When a medicinal chemistry program requires a benzodioxole-bearing cyclopentanecarboxamide scaffold with moderate lipophilicity and five rotatable bonds for conformational sampling, this compound serves as a well-defined starting point. Its physicochemical profile is distinguishable from the cyclopropane analog (lower LogP, lower MW), enabling systematic SAR exploration of ring-size effects on permeability and metabolic stability. Procurement is justified when the cyclopentane ring is hypothesized to improve target-fit complementarity over smaller cycloalkyl variants.

Biochemical Assay Development Requiring High-Purity Reference Standards

For laboratories developing in vitro enzymatic or cell-based assays, the availability of the compound at 98% purity from Leyan provides a suitable reference standard, provided a CoA is obtained. The 3% purity advantage over lower-grade alternatives reduces the likelihood of impurity-driven assay artifacts at screening-relevant concentrations (≤10 µM). This application scenario is appropriate when the assay is being established for a novel target and compound purity is a critical variable for baseline signal window determination.

Chemical Biology Probe Design with Defined H-Bond Pharmacophore

With exactly one hydrogen bond donor (amide NH) and four acceptors (ether, dioxole oxygens, amide carbonyl) [1], the compound presents a defined H-bond pharmacophore. This makes it suitable for chemical biology studies investigating the role of directional H-bond interactions in target recognition, especially when compared with the oxazole-linked analog that introduces an additional acceptor. Procurement is warranted when the experimental design requires deliberate control over H-bond donor/acceptor count and the associated effects on solubility and target binding thermodynamics.

Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.